Influenza virus-IN-8
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Overview
Description
Influenza virus-IN-8 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. It is primarily studied for its potential antiviral properties, particularly against influenza viruses. Influenza viruses are a major cause of respiratory infections worldwide, leading to significant morbidity and mortality. The development of effective antiviral agents like this compound is crucial for managing and controlling influenza outbreaks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Influenza virus-IN-8 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions. These reactions often involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s antiviral activity. This step may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization. The compound is then characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves scaling up the reaction conditions and using industrial-grade reagents and equipment. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Influenza virus-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones and aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, enhancing the compound’s antiviral properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their antiviral activity to identify the most potent compounds.
Scientific Research Applications
Influenza virus-IN-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its interactions with viral proteins and its ability to inhibit viral replication.
Medicine: this compound is being investigated as a potential antiviral drug for treating influenza infections. It is tested in vitro and in vivo to evaluate its efficacy and safety.
Industry: The compound is used in the development of antiviral coatings and materials to prevent the spread of influenza viruses in healthcare settings.
Mechanism of Action
The mechanism of action of Influenza virus-IN-8 involves its interaction with specific viral proteins, inhibiting their function and preventing viral replication. The compound targets the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound effectively reduces the spread of the virus within the host.
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: A widely used antiviral drug that also targets neuraminidase.
Zanamivir: Another neuraminidase inhibitor used for treating influenza.
Peramivir: An intravenous neuraminidase inhibitor with similar antiviral properties.
Uniqueness of Influenza virus-IN-8
This compound is unique due to its enhanced potency and broader spectrum of activity compared to other neuraminidase inhibitors. It has shown efficacy against multiple strains of influenza viruses, including those resistant to other antiviral drugs. Additionally, its synthetic versatility allows for the development of various derivatives with improved pharmacokinetic properties.
Properties
Molecular Formula |
C21H16BrN5O |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-[[8-(4-bromo-2,6-dimethylphenoxy)imidazo[1,2-a]pyrazin-6-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H16BrN5O/c1-13-9-16(22)10-14(2)19(13)28-21-20-24-7-8-27(20)12-18(26-21)25-17-5-3-15(11-23)4-6-17/h3-10,12,25H,1-2H3 |
InChI Key |
HPRXUANHXXHFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=CN3C2=NC=C3)NC4=CC=C(C=C4)C#N)C)Br |
Origin of Product |
United States |
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